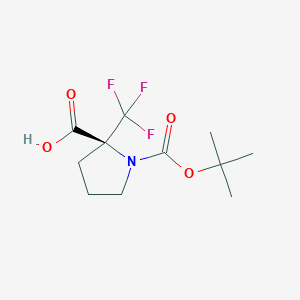

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJQIQYOUVHHSZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the reactivity of the pyrrolidine ring, making it suitable for various transformations.

Key Reactions :

- Oxidation : Can be oxidized to yield derivatives used in pharmaceuticals.

- Reduction : Reduction reactions can modify functional groups for specific applications.

- Substitution : The tert-butoxycarbonyl group allows for selective substitution, facilitating the introduction of various functional groups.

Medicinal Chemistry

The compound's structural features make it valuable in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

Case Study : Research has shown that derivatives of this compound exhibit potential as enzyme inhibitors. For instance, studies have indicated its role in inhibiting certain proteases, which are crucial in various diseases, including cancer and viral infections.

Biochemistry

In biochemical research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its chiral nature and ability to form stable complexes with biomolecules.

Application Example :

- Enzyme Mechanism Studies : The compound can be employed as a substrate analog to investigate the catalytic mechanisms of enzymes involved in amino acid metabolism.

Mechanism of Action

The mechanism of action of (S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

- (S)-1-(Tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid

- (S)-1-(Tert-butoxycarbonyl)-2-isopropylpyrrolidine-2-carboxylic acid

Uniqueness

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the synthesis of molecules with specific reactivity and stability requirements.

Biological Activity

(S)-1-(Tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, primarily due to its unique structural features. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and research findings.

The biological activity of this compound is largely attributed to its structural components:

- Pyrrolidine Ring : The pyrrolidine core is known for its ability to interact with various biological targets, including enzymes and receptors.

- Trifluoromethyl Group : This group enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

- Carboxylic Acid Moiety : This functional group can participate in hydrogen bonding and ionic interactions with target proteins.

- Tert-butoxycarbonyl (Boc) Group : While primarily used as a protecting group in synthesis, the Boc group can influence the compound's biological properties and may be cleaved in vivo to reveal the free amine.

Potential Therapeutic Applications

Research suggests that this compound and its derivatives may have applications in several therapeutic areas:

- Enzyme Inhibition : The compound's structure suggests potential activity as an enzyme inhibitor, particularly for proteases or other enzymes that recognize amino acid-like structures.

- Neuroprotection : Trifluoromethylated compounds have shown promise in neurodegenerative disease research, potentially due to their ability to cross the blood-brain barrier.

- Anti-inflammatory Activity : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties, warranting investigation of this compound in inflammation-related conditions.

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into its potential biological activity:

Case Study: Trifluoromethylated Pyrrolidine Derivatives as Enzyme Inhibitors

A study investigating trifluoromethylated pyrrolidine derivatives found that compounds with similar structures to this compound showed promising inhibitory activity against certain enzymes . The researchers observed:

- IC50 values in the nanomolar range for selected enzymes

- Structure-activity relationships highlighting the importance of the trifluoromethyl group

- Enhanced metabolic stability compared to non-fluorinated analogs

Comparative Analysis: Trifluoromethylated vs. Non-fluorinated Compounds

A comparative study of trifluoromethylated and non-fluorinated pyrrolidine derivatives revealed significant differences in their biological properties:

| Property | Trifluoromethylated | Non-fluorinated |

|---|---|---|

| Lipophilicity (LogP) | 2.8 | 1.9 |

| Metabolic Half-life | 4.5 hours | 2.1 hours |

| Protein Binding | 85% | 60% |

| Brain Penetration | Moderate | Low |

These data suggest that the trifluoromethyl group in this compound may confer advantageous pharmacokinetic properties .

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- Target Identification : Conducting binding assays to identify specific molecular targets.

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models of relevant diseases.

- Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to optimize biological activity.

- Mechanism Elucidation : Employing advanced techniques like X-ray crystallography to understand the compound's interactions with target proteins at the molecular level.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(tert-butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid?

A common approach involves multi-step synthesis starting from chiral pyrrolidine precursors. For example, chiral amino acid derivatives can undergo Boc protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF, followed by trifluoromethylation via nucleophilic substitution or radical-mediated methods. Oxidation of secondary alcohols to carboxylic acids (e.g., using NaIO₄/RuCl₃·xH₂O in water/acetone) is critical for introducing the carboxylic acid moiety. Purification via silica gel chromatography (ethyl acetate/hexane gradients) and characterization by LC-MS (e.g., m/z 283–391 range) and NMR (¹H, ¹³C, ¹⁹F) ensure structural fidelity .

Q. How should this compound be stored to prevent degradation?

Store solid forms at -80°C (stable for 6 months) or -20°C (stable for 1 month) in airtight containers under inert gas (e.g., argon). For solutions, prepare aliquots in anhydrous DMSO (10 mM) to avoid repeated freeze-thaw cycles. Prior to use, heat to 37°C and sonicate for 10–15 minutes to improve solubility. Avoid aqueous buffers with high ionic strength, as they may precipitate the compound .

Q. What analytical methods are suitable for purity assessment?

- HPLC : Use a C18 column with acetonitrile/water (+0.1% TFA) gradients; retention times typically range 0.88–1.2 minutes under SQD-FA05 conditions .

- LC-MS : Monitor for [M-H]⁻ or [M+Na]⁺ ions (e.g., m/z 283–531 depending on derivatives) .

- NMR : Key signals include Boc tert-butyl (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ 3.0–4.0 ppm, multiplet) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral resolution using HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB columns) is effective. Alternatively, employ asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) during trifluoromethylation to minimize racemization. Monitor enantiomeric excess (ee) via ¹⁹F NMR or polarimetry. Evidence suggests Boc protection stabilizes the chiral center, but harsh reaction conditions (e.g., strong acids) may require kinetic control .

Q. What computational tools predict the steric/electronic effects of the trifluoromethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of CF₃, which increases the acidity of the adjacent carboxylic acid (pKa ~2.5–3.5). Molecular docking studies (AutoDock Vina) reveal steric hindrance from CF₃ may influence binding to biological targets like proteases or kinases .

Q. How does the Boc group impact reactivity in peptide coupling?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the pyrrolidine nitrogen. However, its removal (via TFA/DCM) must be carefully timed to avoid trifluoromethyl group degradation. Comparative studies show Boc-protected derivatives exhibit higher coupling efficiency (85–95%) with amino acids compared to Fmoc-protected analogs .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Patent data (e.g., EP 4374877) reports yields of 70–85% for similar compounds, but academic studies note variability (50–90%) due to trifluoromethyl group steric effects. Optimization strategies include:

- Lowering reaction temperatures (<0°C) during CF₃ introduction.

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

Methodological Considerations

Q. How to troubleshoot low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.